DNMT1-IN-4 Demonstrates 4.1-Fold Enhanced DNMT1 Inhibitory Potency Relative to Parent Compound DC_05 in Direct Biochemical Comparison
DNMT1-IN-4 (DC_501) exhibits 4.1-fold greater inhibitory potency against DNMT1 compared to the parent screening hit DC_05 in a direct biochemical comparative study. In the original identification paper, DC_05 displayed a DNMT1 IC₅₀ of 10.3 µM, while DC_501 (DNMT1-IN-4) achieved an IC₅₀ of 2.5 µM under identical assay conditions [1]. This improvement was achieved through similarity-based analog searching following initial docking-based virtual screening [1]. Additionally, the closely related analog DC_517 demonstrated an IC₅₀ of 1.7 µM, representing a 6.0-fold enhancement over DC_05 [1].
| Evidence Dimension | DNMT1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 µM |
| Comparator Or Baseline | DC_05: IC₅₀ = 10.3 µM; DC_517: IC₅₀ = 1.7 µM |
| Quantified Difference | 4.1-fold more potent than DC_05; DC_517 is 6.0-fold more potent than DC_05 |
| Conditions | In vitro biochemical DNMT1 inhibition assay; recombinant DNMT1 enzyme with AdoMet and poly dI-dC substrate; data represent mean of at least two independent experiments [1] |
Why This Matters
Users procuring a DNMT1 inhibitor for biochemical assays where improved potency over earlier screening hits is required should prioritize DNMT1-IN-4 over DC_05, while those seeking maximal potency within this chemical series may consider DC_517.
- [1] Chen S, Wang Y, Zhou W, Li S, Peng J, Shi Z, et al. Identifying novel selective non-nucleoside DNA methyltransferase 1 inhibitors through docking-based virtual screening. J Med Chem. 2014 Nov 13;57(21):9028-41. View Source
